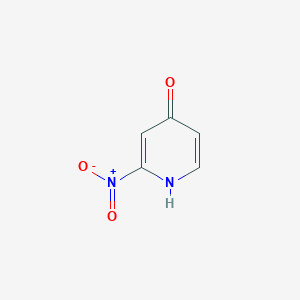

2-Nitropyridin-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-2-6-5(3-4)7(9)10/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTUZNXKDOUPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376509 | |

| Record name | 2-Nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101654-28-8 | |

| Record name | 2-Nitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitro-4-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nitropyridin-4-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Nitropyridin-4-ol

Abstract

2-Nitropyridin-4-ol (CAS No. 101654-28-8) is a pivotal heterocyclic compound whose unique electronic and structural characteristics make it a valuable intermediate in synthetic organic and medicinal chemistry. The strategic placement of an electron-withdrawing nitro group and an electron-donating hydroxyl group on the pyridine scaffold imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthetic routes, spectroscopic signature, chemical reactivity, and safe handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as an authoritative resource for the application of 2-Nitropyridin-4-ol in complex molecular design and synthesis.

Molecular Structure and Physicochemical Properties

2-Nitropyridin-4-ol is a substituted pyridine derivative with the molecular formula C₅H₄N₂O₃.[1][2][3] The molecule's architecture, featuring a nitro group at the 2-position and a hydroxyl group at the 4-position, creates a unique electronic landscape that governs its chemical behavior.

Structural and Electronic Profile

The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂). Conversely, the hydroxyl group (-OH) at the 4-position acts as an electron-donating group through resonance, pushing electron density into the ring. This "push-pull" electronic arrangement is fundamental to its reactivity.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of 2-Nitropyridin-4-ol's chemistry is its existence in a tautomeric equilibrium between the hydroxyl form (2-nitropyridin-4-ol) and the keto form (2-nitro-1H-pyridin-4-one).[1][4] In many heterocyclic systems, the pyridone form is often more stable, particularly in the solid state and polar solvents, due to favorable amide resonance and intermolecular hydrogen bonding.[5] Ab initio studies on related pyridone/hydroxypyridine systems suggest that while the energy differences can be small, factors like solvent polarity play a significant role in shifting the equilibrium.[5]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical Data

The physical and chemical properties of 2-Nitropyridin-4-ol are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 101654-28-8 | [1][2][3] |

| Molecular Formula | C₅H₄N₂O₃ | [1][2][3] |

| Molecular Weight | 140.10 g/mol | [1][3] |

| Boiling Point | 255.1°C at 760 mmHg (Predicted) | [4] |

| Flash Point | 108.1°C (Predicted) | [4] |

| Density | 1.44 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in polar solvents like water and ethanol. | [1] |

| XLogP | 0.2 (Predicted) | [4] |

| pKa | Not experimentally determined in available literature. |

Synthesis Pathway and Experimental Protocol

The synthesis of nitropyridine derivatives often requires strategic planning to achieve the desired regioselectivity. Direct nitration of 4-hydroxypyridine is generally inefficient. A more robust and widely adopted method involves the use of an N-oxide intermediate, which activates the pyridine ring for electrophilic substitution at the 2- and 4-positions and directs the incoming nitro group accordingly.[1]

Synthetic Workflow via N-Oxide Intermediate

The synthesis is a multi-step process that leverages the directing effect of the N-oxide functionality. This approach provides high yield and selectivity, avoiding the formation of undesired isomers.[6]

Caption: Key reaction pathways of 2-Nitropyridin-4-ol.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various reagents, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd-C). [7][8]The resulting 2-aminopyridin-4-ol is a valuable building block for synthesizing compounds with potential biological activity. [9][10][11]* Reactions at the Hydroxyl/Keto Group: The hydroxyl proton is acidic and can be removed by a base. The resulting alkoxide can undergo O-alkylation or O-acylation, providing access to a range of ethers and esters.

-

Role in Drug Discovery: Pyridine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. [12][13]Nitropyridines serve as key intermediates, allowing for the introduction of an amino group that can be further functionalized to modulate a compound's pharmacological properties, including potency and ADME profiles. [14][15]

Safety and Handling

As with all nitroaromatic compounds, 2-Nitropyridin-4-ol should be handled with appropriate caution. The following guidelines are based on safety data for structurally related chemicals. [16][17][18]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [16][17]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [16]Avoid contact with skin and eyes. [17]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [16]Keep away from heat, sparks, and open flames. [19]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16][18]

Hazard Statement Precautionary Measure Skin Irritation Wash with plenty of soap and water if contact occurs. [16] Eye Irritation Rinse cautiously with water for several minutes if contact occurs. [16][18] | Respiratory Irritation | Move to fresh air if inhaled. [16]|

Conclusion

2-Nitropyridin-4-ol is a compound of significant synthetic utility. Its chemical properties, governed by the interplay of its nitro and hydroxyl/keto functionalities and its tautomeric nature, make it a versatile and reactive intermediate. A thorough understanding of its synthesis, spectroscopic profile, and reactivity is essential for its effective application in the development of novel pharmaceuticals and other advanced materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this valuable building block into their synthetic programs.

References

- EvitaChem. (n.d.). 2-Nitropyridin-4-ol.

- Matrix Fine Chemicals. (n.d.). 2-NITROPYRIDIN-4-OL | CAS 101654-28-8.

- ChemScene. (n.d.). 101654-28-8 | 2-Nitropyridin-4-ol.

- Chem960. (n.d.). CAS No.101654-28-8 | 2-Nitropyridin-4-ol.

- Fisher Scientific. (2024). Safety Data Sheet (3-Nitropyridin-2-ol).

- CymitQuimica. (2023). Safety Data Sheet (2-Hydroxy-4-methyl-5-nitropyridine).

- Fisher Scientific. (2025). Safety Data Sheet (3-Hydroxy-2-nitropyridine).

- MilliporeSigma. (2025). Safety Data Sheet.

- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids. Fourth International Electronic Conference on Synthetic Organic Chemistry.

- Fisher Scientific. (2009). Safety Data Sheet (Pyridine).

- Synchem. (n.d.). 4-Amino-2-nitropyridine.

- Benchchem. (n.d.). 4-Amino-2-nitropyridine | CAS 14916-64-4.

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.

- PubMed Central (PMC). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.

- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.

- (n.d.). The Role of Nitropyridine Intermediates in Modern Drug Discovery.

- Benchchem. (n.d.). The Rising Potential of 2-Ethoxy-5-nitropyridin-4-amine in Medicinal Chemistry: A Technical Guide.

- PubChem. (n.d.). 4-Amino-2-nitropyridine.

- ChemicalBook. (n.d.). 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Nitropyridine - 13C NMR.

- Sciencemadness.org. (n.d.). Reactivity of 4-nitropyridine-n-oxide.

- Schlegel Group, Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.

- (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- A2B Chem. (n.d.). 2-nitropyridin-3-ol.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- NIST WebBook. (n.d.). 2-Amino-4-methyl-3-nitropyridine.

- Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-4-(trifluoromethyl)pyridine: A Technical Guide.

Sources

- 1. Buy 2-Nitropyridin-4-ol (EVT-323592) | 101654-28-8 [evitachem.com]

- 2. 2-NITROPYRIDIN-4-OL | CAS 101654-28-8 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 101654-28-8(2-Nitropyridin-4-ol) | Kuujia.com [kuujia.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.org [mdpi.org]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. synchem.de [synchem.de]

- 10. 4-Amino-2-nitropyridine|CAS 14916-64-4 [benchchem.com]

- 11. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Nitropyridin-4-ol (CAS: 101654-28-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitropyridin-4-ol (CAS: 101654-28-8), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its chemical properties, tautomeric nature, and provides a detailed, field-proven protocol for its synthesis and characterization. Emphasis is placed on the causality behind experimental choices, ensuring a reproducible and scalable process. Furthermore, this guide explores the reactivity of 2-Nitropyridin-4-ol, highlighting its utility as a precursor for a diverse range of functionalized pyridine derivatives with potential therapeutic applications.

Introduction: The Strategic Importance of Nitropyridine Scaffolds

Pyridine and its derivatives are fundamental scaffolds in the landscape of pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its electronic properties, rendering it a versatile intermediate for further chemical transformations.[2][3] Specifically, 2-Nitropyridin-4-ol, with its unique substitution pattern, presents a valuable synthon for the development of novel bioactive molecules. The electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic substitution, while the hydroxyl group at the 4-position offers a handle for further functionalization. This guide aims to provide researchers with the essential knowledge to effectively synthesize, characterize, and utilize this important chemical entity.

Physicochemical Properties and Tautomerism

2-Nitropyridin-4-ol is a nitro-substituted hydroxy derivative of pyridine.[4] A critical aspect of its chemistry is its existence in a tautomeric equilibrium with 2-nitro-1H-pyridin-4-one. This equilibrium is influenced by factors such as the solvent and the solid-state packing. For the purpose of this guide, the structure will be primarily referred to as 2-Nitropyridin-4-ol, while acknowledging its tautomeric nature.

| Property | Value | Source |

| CAS Number | 101654-28-8 | [4] |

| Molecular Formula | C₅H₄N₂O₃ | [4] |

| Molecular Weight | 140.10 g/mol | [4] |

| IUPAC Name | 2-Nitropyridin-4-ol | [4] |

| Synonyms | 2-Nitro-4-pyridinol, 2-Nitro-1H-pyridin-4-one, 4-Hydroxy-2-nitropyridine | ChemScene |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of 2-Nitropyridin-4-ol is typically achieved through the electrophilic nitration of a suitable pyridine precursor. While a direct protocol for this specific molecule is not extensively reported in peer-reviewed literature, a robust synthesis can be designed based on well-established procedures for the nitration of pyridine derivatives.[5][6] The following protocol is a self-validating system, designed for high yield and purity.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-Nitropyridin-4-ol.

Step-by-Step Experimental Protocol

Materials:

-

4-Hydroxypyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice

-

Sodium Bicarbonate (or other suitable base)

-

Ethanol (for recrystallization)

-

Distilled Water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly and portion-wise, add 4-hydroxypyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10 °C. The formation of the pyridinium salt is an exothermic process.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath. Slowly add the cold nitrating mixture to the reaction flask via the dropping funnel, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to control the exothermicity of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This step is crucial for precipitating the product and diluting the strong acid.

-

Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate to the acidic suspension until the pH is neutral (pH ~7). The crude 2-Nitropyridin-4-ol will precipitate as a solid. Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure 2-Nitropyridin-4-ol.

Spectroscopic Characterization

Due to the limited availability of published spectra for 2-Nitropyridin-4-ol, the following characterization data is predicted based on the analysis of structurally similar nitropyridine derivatives.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.5 | d | ~2-3 |

| H-5 | ~8.2 | dd | ~2-3, ~8-9 |

| H-6 | ~8.7 | d | ~8-9 |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~110 |

| C-4 | ~165 |

| C-5 | ~140 |

| C-6 | ~150 |

Predicted IR Spectrum (KBr Pellet)

The infrared spectrum will provide key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (broad) |

| 1640-1600 | C=O stretch (from tautomer) |

| 1580-1550 | N-O asymmetric stretch |

| 1350-1320 | N-O symmetric stretch |

| 1600, 1480 | C=C and C=N stretching vibrations of the pyridine ring |

Predicted Mass Spectrum (EI)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 140 | [M]⁺ |

| 124 | [M-O]⁺ |

| 110 | [M-NO]⁺ |

| 94 | [M-NO₂]⁺ |

Chemical Reactivity and Synthetic Applications

2-Nitropyridin-4-ol is a versatile intermediate due to the reactivity imparted by its functional groups.

Caption: Key reaction pathways of 2-Nitropyridin-4-ol.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation yields 2-aminopyridin-4-ol, a valuable building block for the synthesis of more complex heterocyclic systems.[23]

Nucleophilic Aromatic Substitution

The nitro group at the 2-position activates the pyridine ring towards nucleophilic aromatic substitution. This allows for the displacement of the nitro group by a variety of nucleophiles, providing access to a wide range of 2-substituted pyridin-4-ol derivatives.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to introduce further diversity into the molecular structure.

The derivatization of 2-Nitropyridin-4-ol opens up possibilities for its use in the synthesis of compounds with potential applications in medicinal chemistry, including as intermediates for anti-inflammatory, antimicrobial, and anti-cancer agents.[2][24][25]

Safety and Handling

As with all nitroaromatic compounds, 2-Nitropyridin-4-ol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

2-Nitropyridin-4-ol (CAS: 101654-28-8) is a valuable and versatile heterocyclic intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration methodologies. The presence of both a reactive nitro group and a functionalizable hydroxyl group makes it a powerful tool for the construction of complex molecular architectures. This guide provides the foundational knowledge and practical insights for researchers to confidently incorporate 2-Nitropyridin-4-ol into their synthetic strategies, paving the way for the discovery of new chemical entities with potential applications in drug discovery and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 16). The Role of Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

-

Journal of Chemical Research. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 2-nitro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. Retrieved from [Link]

-

NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-nitropyridine. Retrieved from [Link]

-

Inorganic Chemistry. (1999). Volume Profile for Substitution in Labile Chromium(III) Complexes: Reactions of Aqueous [Cr(Hedta)OH2] and [Cr(edta)]-. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. Retrieved from [Link]

-

ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

-

ResearchGate. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

-

NIH. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

-

NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

-

ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

-

NIH. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2(1H)-pyridinone. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

-

CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). Unlocking Material Science Potential with 2-Amino-4-methyl-5-nitropyridine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Pyridine, 2-nitro- [webbook.nist.gov]

- 9. 2-Amino-3-nitropyridine(4214-75-9) 13C NMR spectrum [chemicalbook.com]

- 10. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 13C NMR spectrum [chemicalbook.com]

- 11. 2-Methoxy-5-nitropyridine(5446-92-4) 1H NMR [m.chemicalbook.com]

- 12. 2-Hydroxy-4-methyl-3-nitropyridine(21901-18-8) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 15. 2-Methyl-4-nitropyridine(13508-96-8) 1H NMR [m.chemicalbook.com]

- 16. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR [m.chemicalbook.com]

- 17. 2(1H)-Pyridinone [webbook.nist.gov]

- 18. 2(1H)-Pyridinone [webbook.nist.gov]

- 19. 4-Hydroxy-2(1H)-pyridinone | C5H5NO2 | CID 54696004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum [chemicalbook.com]

- 21. 4-Nitropyridine(1122-61-8) IR Spectrum [m.chemicalbook.com]

- 22. 2-Amino-4,6-dimethylpyridine(5407-87-4) 1H NMR [m.chemicalbook.com]

- 23. 4-Amino-2-nitropyridine | C5H5N3O2 | CID 564459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A-Z Guide to the Synthesis of 2-Nitropyridin-4-ol: A Technical Whitepaper

Abstract

2-Nitropyridin-4-ol, also known by its tautomeric name 4-Hydroxy-2-nitropyridine, is a valuable heterocyclic intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The strategic placement of the nitro and hydroxyl groups on the pyridine ring presents unique synthetic challenges, primarily concerning regioselectivity. Direct electrophilic nitration of 4-hydroxypyridine is electronically directed to the 3- and 5-positions, rendering this approach unsuitable for the synthesis of the 2-nitro isomer. This in-depth guide provides a scientifically robust and field-proven pathway for the synthesis of 2-Nitropyridin-4-ol. The core strategy involves a multi-step sequence starting from 2-chloropyridine, leveraging the power of N-oxidation to control the initial nitration, followed by a crucial nucleophilic aromatic substitution (SNAr) to install the final hydroxyl group. This document provides a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and process considerations for researchers, chemists, and drug development professionals.

Strategic Imperatives: Retrosynthetic Analysis

The inherent electronic properties of the pyridine ring, being electron-deficient, make it resistant to electrophilic aromatic substitution. While the C4-hydroxyl group in 4-hydroxypyridine (which exists predominantly as the 4-pyridone tautomer) is an activating group, its ortho-, para-directing influence favors substitution at the C3 and C5 positions. Therefore, a direct nitration approach is synthetically unviable for obtaining the desired 2-nitro isomer.

A more logical and effective strategy is to install the functional groups in a sequence that leverages predictable reactivity. This leads to the following retrosynthetic disconnection:

-

C4-O Bond Disconnection : The target molecule, 2-Nitropyridin-4-ol, can be retrosynthetically derived from a precursor such as 2-nitro-4-chloropyridine. This transformation relies on a well-established Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro group is displaced by a hydroxide or a synthetic equivalent. The presence of the electron-withdrawing nitro group at the C2 position is critical, as it activates the C4 position for nucleophilic attack.

-

Nitro Group Precursor : The intermediate, 2-nitro-4-chloropyridine, can be traced back to 2-chloro-4-nitropyridine-N-oxide. The N-oxide functionality is later removed in a deoxygenation step.

-

Regiocontrolled Nitration : The key to installing the nitro group at the C4 position is the nitration of 2-chloropyridine-N-oxide. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position.[1]

This multi-step approach ensures high regioselectivity at each critical transformation, forming the basis of a reliable and scalable synthesis.

Caption: Retrosynthetic pathway for 2-Nitropyridin-4-ol.

The Core Synthesis Pathway: From 2-Chloropyridine to 2-Nitropyridin-4-ol

The recommended forward synthesis is a three-stage process that offers excellent control over the final product's regiochemistry. This pathway is designed to be robust and adaptable for laboratory-scale synthesis.

Caption: The three-stage forward synthesis workflow.

Stage 1: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

The first critical step is the regioselective nitration of 2-chloropyridine-N-oxide. The N-oxide group serves to activate the C4 position, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺) generated from the mixed acid.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (approx. 2.5 L per mole of substrate) to 0-5°C using an ice bath.

-

Substrate Addition: Add 2-chloropyridine-N-oxide (1.0 eq) portion-wise to the cooled sulfuric acid, ensuring the internal temperature is maintained between 5-10°C.[2]

-

Nitrating Agent Addition: Add 90% nitric acid (approx. 0.95 L per mole of substrate) dropwise, keeping the temperature below 10°C.[2]

-

Reaction: After the addition is complete, heat the mixture to 80°C. An exothermic reaction will typically cause the temperature to rise further. Maintain the temperature at 100-115°C for approximately four hours.[2]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 12 L per mole of substrate).

-

Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water. Further product can be recovered by extracting the aqueous filtrate with chloroform.

-

Drying: Dry the combined solid product under vacuum to yield 2-chloro-4-nitropyridine-N-oxide.

Stage 2: Deoxygenation to 2-Nitro-4-chloropyridine

The N-oxide functional group, having served its purpose, is now removed. Phosphorus trichloride (PCl₃) is a common and effective reagent for this deoxygenation.[3][4]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous chloroform (approx. 15 mL per gram of substrate).[3]

-

Reagent Addition: At room temperature, add phosphorus trichloride (PCl₃, approx. 5.0 eq) to the solution.[3]

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract with chloroform (2x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-nitro-4-chloropyridine as a solid.[3]

Stage 3: Hydrolysis to 2-Nitropyridin-4-ol

This final step is a nucleophilic aromatic substitution (SNAr). The chlorine at C4 is activated towards displacement by the strongly electron-withdrawing nitro group at the ortho position (C2). A similar hydrolysis of a dichloronitropyridine using sodium acetate in DMF has been reported, demonstrating the viability of this transformation.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitro-4-chloropyridine (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide or a mixture of dimethylformamide (DMF) and a milder base like sodium acetate.

-

Reaction: Heat the reaction mixture. For aqueous NaOH, a temperature of 80-100°C may be suitable. For a system like sodium acetate in DMF, temperatures around 120-125°C may be required.[5] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture. If using an organic solvent like DMF, concentrate it under vacuum.

-

Isolation: Acidify the aqueous residue carefully with an acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Physicochemical Data & Tautomerism

2-Nitropyridin-4-ol exists in a tautomeric equilibrium with its 2-nitro-1H-pyridin-4-one form. In solution and in the solid state, the pyridone (lactam) form is generally favored over the hydroxypyridine (lactim) form, a common characteristic for 4-pyridones.[6][7][8] This is an important consideration for spectroscopic characterization.

Table 1: Summary of Key Compounds and Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| 2-Chloropyridine-N-oxide | C₅H₄ClNO | 129.54 | 2402-95-1 | Nitration Substrate |

| 2-Chloro-4-nitropyridine-N-oxide | C₅H₃ClN₂O₃ | 174.54 | 14432-16-7 | Key Intermediate |

| 2-Nitro-4-chloropyridine | C₅H₃ClN₂O₂ | 158.54 | 23056-36-2 | SNAr Precursor[9] |

| 2-Nitropyridin-4-ol | C₅H₄N₂O₃ | 140.10 | 101654-28-8 | Final Product |

Conclusion

The synthesis of 2-Nitropyridin-4-ol is a prime example of strategic, multi-step synthesis in heterocyclic chemistry. Direct nitration of 4-hydroxypyridine is not a feasible route due to inherent electronic directing effects. The scientifically sound and validated pathway proceeds through the N-oxidation of a 2-halopyridine precursor to control the regioselectivity of nitration at the C4 position. Subsequent deoxygenation and a final, activating-group-assisted nucleophilic aromatic substitution provide a reliable and robust method to obtain the target molecule. This guide provides the fundamental principles and detailed protocols necessary for the successful synthesis of this important chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-4-nitropyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Indian Academy of Sciences. 4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. Available from: [Link]

-

Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. Available from: [Link]

-

PrepChem.com. Preparation of 4-chloropyridine N-oxide. Available from: [Link]

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

-

Organic Chemistry Portal. Deoxygenation of Aza-aromatics. Available from: [Link]

- Google Patents. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.

-

PrepChem.com. Synthesis of 2-chloro-4-nitropyridine-N oxide. Available from: [Link]

- Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

ACS Publications. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. J. Org. Chem. (2025). Available from: [Link]

-

WuXi Biology. How about Tautomers? Available from: [Link]

-

PubChem. 2-Chloro-4-nitropyridine. Available from: [Link]

-

PubMed. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Org Biomol Chem. (2023). Available from: [Link]

-

Wayne State University. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Available from: [Link]

-

Wikipedia. 2-Pyridone. Available from: [Link]

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 9. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-nitropyridin-4-ol (CAS No. 101654-28-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights into the molecule's nuanced structural characteristics, bonding, and reactivity. We will delve into its tautomeric nature, the profound electronic influence of its substituents, and the resulting implications for its synthesis and characterization.

The Dichotomous Nature: Tautomerism in 2-Nitropyridin-4-ol

A defining characteristic of 2-nitropyridin-4-ol is its existence as a mixture of two tautomeric forms in equilibrium: the enol form (2-nitropyridin-4-ol) and the keto form (2-nitro-1H-pyridin-4-one). This phenomenon is a cornerstone of pyridin-4-ol chemistry and dictates the molecule's physical and chemical properties.[3][4]

The position of this equilibrium is not static; it is highly sensitive to the molecule's environment.[5]

-

In the Gas Phase and Non-Polar Solvents: The enol tautomer, 2-nitropyridin-4-ol, is generally favored.[3][6]

-

In Polar Solvents and the Solid State: The equilibrium shifts significantly towards the keto tautomer, 2-nitro-1H-pyridin-4-one.[5][6] This preference is largely driven by the stabilization afforded by intermolecular hydrogen bonding in the condensed phase.[4]

Computational studies have corroborated these experimental observations, highlighting that while the hydroxy form may be more stable in isolation (gas phase), the pyridone form is favored in polar media.[7][8] This solvent-dependent tautomerism is a critical consideration in reaction design and spectroscopic analysis, as the reactive species and the observed spectral features can change with the choice of solvent.[5]

Caption: Tautomeric Equilibrium of 2-Nitropyridin-4-ol.

Electronic Landscape and Intermolecular Forces

The molecular structure of 2-nitropyridin-4-ol is characterized by a fascinating interplay of electronic effects and a high capacity for hydrogen bonding.

Electronic Effects of Substituents

The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro group (-NO₂). The nitro group is a powerful electron-withdrawing group, both through induction and resonance, which further depletes the electron density of the pyridine ring.[9][10] This has two major consequences for the molecule's reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-deficient ring is less susceptible to attack by electrophiles.[9][11]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for attack by nucleophiles, particularly at positions ortho and para to the nitro group.[10][12]

The hydroxyl/keto group, conversely, can act as an electron-donating group through resonance, though its influence is modulated by the dominant electron-withdrawing character of the nitro group.

Hydrogen Bonding and Solid-State Structure

The presence of N-H (in the pyridone form) and O-H (in the pyridinol form) donors, along with the oxygen atoms of the nitro and carbonyl/hydroxyl groups as acceptors, allows for the formation of robust intermolecular hydrogen bonds.[13][14] In the solid state, where the pyridone tautomer is expected to dominate, molecules are likely to form hydrogen-bonded dimers or extended sheet-like structures.[15][16] These interactions are crucial for crystal packing and are a primary reason for the preference of the keto form in the solid state.

Caption: Potential Dimerization via Hydrogen Bonding.

Synthesis and Spectroscopic Characterization

Synthetic Approach

The synthesis of 2-nitropyridin-4-ol can be approached through the nitration of a suitable precursor, such as 4-hydroxypyridine (4-pyridone). The reaction typically involves the use of a nitrating agent like a mixture of concentrated nitric acid and sulfuric acid.[17][18] The conditions must be carefully controlled to achieve the desired regioselectivity.

Experimental Protocol: Nitration of 4-Hydroxypyridine

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Precursor: Slowly add 4-hydroxypyridine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours, monitoring the progress by TLC.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure 2-nitropyridin-4-ol.

Caption: General Workflow for Synthesis.

Spectroscopic Data Interpretation

While a dedicated experimental spectrum for 2-nitropyridin-4-ol is not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.[19] The presence of tautomers will result in spectra that are a weighted average of both forms, with the ratios being solvent-dependent.

Table 1: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| ¹H NMR | ~8.0 - 8.3 | H adjacent to the nitro group (e.g., H-3) |

| ~7.0 - 7.5 | Other ring protons | |

| ~11.0 - 13.0 | N-H proton (keto form, broad) or O-H proton (enol form, broad) | |

| ¹³C NMR | ~170 - 180 | C=O carbon (keto form) |

| ~155 - 165 | C-OH carbon (enol form) | |

| ~145 - 155 | C-NO₂ carbon | |

| ~110 - 140 | Other ring carbons |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Medium, Broad | N-H stretching (keto form) |

| 3100-2900 | Broad | O-H stretching (enol form, H-bonded) |

| 1680-1640 | Strong | C=O stretching (keto form) |

| 1620-1580 | Strong | C=C and C=N stretching |

| 1550-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1300 | Strong | Symmetric NO₂ stretching |

Reactivity and Mechanistic Considerations

The dual electronic nature of 2-nitropyridin-4-ol governs its reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The strong activation by the nitro group makes the pyridine ring an excellent substrate for SNAr reactions. Nucleophiles can displace a suitable leaving group at the ortho or para positions. For instance, if a chloro substituent were present at the 2-position (as in 2-chloro-3-nitropyridin-4-ol), it would be readily displaced by nucleophiles.[20]

Ambident Nucleophilicity

Deprotonation of 2-nitropyridin-4-ol generates an ambident nucleophile, the 2-nitropyridin-4-olate anion. This anion has two nucleophilic sites: the nitrogen and the oxygen. The outcome of reactions with electrophiles, such as alkyl halides, is highly dependent on the reaction conditions.[5]

-

N-Alkylation: Generally favored under thermodynamic control.

-

O-Alkylation: Can be favored under kinetic control, often using specific solvent and counter-ion combinations.[5]

Understanding this ambident reactivity is key to selectively synthesizing N- or O-substituted derivatives.

Caption: Ambident Reactivity Pathways.

Conclusion

2-Nitropyridin-4-ol is a molecule defined by the dynamic equilibrium of its tautomeric forms and the powerful electronic influence of its nitro substituent. Its structure is a delicate balance of aromaticity, electron deficiency, and a high propensity for hydrogen bonding. For the medicinal chemist and materials scientist, a thorough understanding of these core principles—especially the solvent-dependent tautomerism and the predictable yet nuanced reactivity—is essential for the rational design of novel molecular entities and the successful execution of synthetic strategies.

References

-

Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? brainly.com. [Link]

-

Dalton Transactions. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?[Link]

-

Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. [Link]

-

ResearchGate. (2017). ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. [Link]

-

National Institutes of Health. (n.d.). 2-Nitropyridine. PubChem. [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

-

Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-NITROPYRIDIN-4-OL | CAS 101654-28-8. [Link]

- Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

National Institutes of Health. (n.d.). hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked... PubMed. [Link]

-

Semantic Scholar. (n.d.). hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked...[Link]

-

National Institutes of Health. (n.d.). 4-Nitropyridine N-oxide. PubChem. [Link]

-

ResearchGate. (2022). Synthesis, structure, Hirshfeld surface analysis, and computational studies of 2-amino-5-nitropyridine-2,4-dinitrophenol cocrystal. [Link]

-

National Institutes of Health. (n.d.). Crystal structure of 2-amino-5-nitropyridinium sulfamate. PMC. [Link]

- Google Patents. (n.d.).

-

PubMed. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. [Link]

-

Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]

-

DeepDyve. (2002). Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and...[Link]

-

ResearchGate. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. [Link]

-

National Institutes of Health. (n.d.). 4-Amino-2-nitropyridine. PubChem. [Link]

-

National Institutes of Health. (n.d.). 2-Amino-4-nitropyridine. PubChem. [Link]

-

Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. [Link]

-

Sciencemadness.org. (2016). Tautomers of substituted Pyridines. [Link]

-

National Institutes of Health. (n.d.). 2-Hydroxy-4-nitropyridine. PubChem. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

MDPI. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. [Link]

-

ResearchGate. (n.d.). Computational study on 2,3,4-aminopyridines. [Link]

-

Semantic Scholar. (n.d.). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. [Link]

-

Semantic Scholar. (1988). Computational Study of 2-Aminopyrimidine, 2-Amino-5-Nitropyrimidine, and the Corresponding S,S-Dimethyl-N-Sulfilimines. [Link]

-

ResearchGate. (2025). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. [Link]

Sources

- 1. 2-NITROPYRIDIN-4-OL | CAS 101654-28-8 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrogen bonding in nitroaniline analogues: hydrogen-bonded sheets in 2-amino-4,6-dimethoxy-5-nitropyrimidine and pi-stacked hydrogen-bonded sheets in 4-amino-2,6-dimethoxy-5-nitropyrimidine. | Semantic Scholar [semanticscholar.org]

- 15. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

spectroscopic data for 2-Nitropyridin-4-ol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitropyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for 2-Nitropyridin-4-ol (CAS: 101654-28-8), a key heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed, field-proven protocols for acquiring and analyzing high-quality spectra.

Introduction and Molecular Structure

2-Nitropyridin-4-ol is a substituted pyridine derivative featuring both an electron-withdrawing nitro group (-NO₂) and a hydroxyl group (-OH). Its molecular formula is C₅H₄N₂O₃, with a molecular weight of approximately 140.10 g/mol .[1][4] The precise characterization of such molecules is fundamental to confirming identity, assessing purity, and understanding electronic and structural properties that govern their reactivity and biological activity.

A critical structural consideration for 2-Nitropyridin-4-ol is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the pyridin-4-ol form and the pyridin-4-one form (2-nitro-1H-pyridin-4-one).[5] The predominant tautomer is influenced by factors such as solvent polarity and physical state (solid vs. solution). This equilibrium has profound implications for its spectroscopic signatures, particularly in NMR and IR spectroscopy. For the purpose of this guide, we will consider the features of both tautomers.

Figure 1: Tautomeric equilibrium of 2-Nitropyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Predictions are based on established chemical shift theory and substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | 8.2 - 8.4 | d | ~2-3 Hz | Located ortho to the strongly withdrawing NO₂ group, resulting in significant deshielding. Coupled to H-5. |

| H-5 | 7.8 - 8.0 | dd | J₅,₆ = ~7-8 Hz, J₅,₃ = ~2-3 Hz | Influenced by both the adjacent C-6 proton and a long-range coupling to H-3. |

| H-6 | 8.5 - 8.7 | d | ~7-8 Hz | Located ortho to the ring nitrogen, leading to deshielding. Coupled to H-5. |

| OH/NH | 10.0 - 12.0 | br s | - | Highly variable, solvent-dependent, and exchangeable with D₂O. The broadness is due to hydrogen bonding and exchange. |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen as the preferred solvent because it readily dissolves polar compounds and its residual peak (at ~2.50 ppm) does not interfere with the aromatic proton signals. Crucially, it allows for the observation of exchangeable protons like -OH and -NH, which might be lost in solvents like D₂O.[6]

-

Field Strength: A high-field spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolve the coupling patterns clearly, especially the doublet of doublets for H-5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low natural abundance of ¹³C, a greater number of scans is typically required. The spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C-2 | 150 - 155 | Directly attached to the strongly electron-withdrawing NO₂ group, causing significant downfield shift. |

| C-3 | 115 - 120 | Shielded relative to other carbons but influenced by the adjacent nitro group. |

| C-4 | 165 - 175 | Attached to the electronegative oxygen. In the keto form, this would be a C=O carbon, shifting even further downfield (~175-185 ppm). |

| C-5 | 110 - 115 | Expected to be the most upfield carbon signal in the aromatic region. |

| C-6 | 145 - 150 | Located alpha to the ring nitrogen, resulting in a characteristic downfield shift. |

Infrared (IR) Spectroscopy Analysis (Predicted)

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of 2-Nitropyridin-4-ol will be dominated by absorptions from the O-H/N-H, C=O, NO₂, and aromatic ring vibrations.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H / N-H Stretch | 3200 - 3500 | Broad, Medium-Strong | The broadness is due to extensive intermolecular hydrogen bonding. This band is characteristic of the alcohol/phenol or the N-H in the pyridone tautomer. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Typical for aromatic compounds. |

| C=O Stretch (Keto form) | 1650 - 1680 | Strong | A strong absorption in this region would be definitive evidence for the presence of the pyridin-4-one tautomer. |

| N-O Asymmetric Stretch | 1510 - 1560 | Strong | A very strong and characteristic absorption for nitro groups. |

| C=C & C=N Ring Stretch | 1400 - 1600 | Medium-Strong (multiple bands) | Characteristic vibrations of the pyridine ring skeleton. |

| N-O Symmetric Stretch | 1340 - 1380 | Strong | The second key absorption for the nitro functional group. |

Expertise in Interpretation: The most diagnostic feature in the IR spectrum would be the region between 1650-3500 cm⁻¹. A very strong, sharp peak around 1660 cm⁻¹ would strongly suggest the keto tautomer is dominant. Conversely, a broad O-H stretch and the absence of a strong carbonyl peak would indicate the enol form prevails.

Mass Spectrometry (MS) Analysis (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

-

Molecular Ion (M⁺): Using Electron Ionization (EI), the molecule is expected to show a clear molecular ion peak at m/z = 140.

-

Isotopic Pattern: The presence of carbon and nitrogen will result in a small M+1 peak (~5.9% of M⁺) and an M+2 peak (~0.9% of M⁺).

-

Key Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z = 94 ([M - 46]⁺).

-

Loss of NO: Subsequent loss of a nitro radical followed by CO loss is possible. A fragment corresponding to [M - 30]⁺ at m/z = 110 is expected.

-

Loss of CO: A characteristic fragmentation of pyridones or phenols, leading to a fragment at m/z = 112 ([M - 28]⁺).

-

Figure 2: Predicted major fragmentation pathways for 2-Nitropyridin-4-ol.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating protocols are recommended.

Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 2-Nitropyridin-4-ol for ¹H NMR or 30-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample and perform standard lock, tune, and shim procedures.

-

For ¹H NMR , acquire data with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Use 16 scans for a high signal-to-noise ratio.

-

For ¹³C NMR , use a proton-decoupled pulse sequence with a spectral width of 0 to 200 ppm. Acquire at least 1024 scans to achieve adequate sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation with exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C).

-

Perform phase and baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

-

Protocol for FTIR Data Acquisition (ATR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is immaculately clean by wiping it with isopropanol and allowing it to dry.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small, representative amount of solid 2-Nitropyridin-4-ol onto the crystal.

-

-

Instrument Setup:

-

Apply consistent pressure using the ATR anvil to ensure good sample-crystal contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Perform an ATR correction if necessary to adjust for the wavelength-dependent depth of penetration.

-

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of 2-Nitropyridin-4-ol is not reliant on a single technique but on the convergence of evidence from multiple analyses.

Figure 3: Integrated workflow for the spectroscopic analysis of 2-Nitropyridin-4-ol.

Conclusion

This guide establishes a detailed and predictive spectroscopic profile for 2-Nitropyridin-4-ol. The ¹H NMR spectrum is anticipated to show three distinct aromatic signals, while the ¹³C NMR will display five carbon resonances, with C-2 and C-4 being the most downfield. The IR spectrum will be characterized by strong absorptions from the nitro group and will provide key evidence for the dominant tautomeric form via the carbonyl or hydroxyl stretching regions. Finally, mass spectrometry will confirm the molecular weight of 140 amu and show characteristic losses of NO₂ and CO. By following the integrated workflow and standardized protocols outlined herein, researchers can confidently acquire, interpret, and validate the spectroscopic data for this compound.

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Nitropyridin-4-ol.

- MilliporeSigma. (2025). Safety Data Sheet.

- Fisher Scientific. (2009). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Nitropyridine.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxy-3-nitropyridine.

-

Matrix Fine Chemicals. (n.d.). 2-NITROPYRIDIN-4-OL | CAS 101654-28-8. Retrieved from [Link]

- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

- University Course Material. (n.d.). 13C-NMR.

- The Royal Society of Chemistry. (n.d.). Supporting Information for a deoxygenation of amine N-oxides study.

-

SpectraBase. (n.d.). 2-Nitropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-nitropyridine. Retrieved from [Link]

-

Al-Zahrani, F. A., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4987. Available from: [Link]

-

NIST. (n.d.). Pyridine, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemdad. (n.d.). 2-NITRO-4-PYRIDINOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitropyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Zhang, Y., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available from: [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Spectroscopic features of dissolved iodine in pristine and gamma-irradiated nitric acid solutions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Spectral Study of the Structure and Properties of Complexes of Unsubstituted Indoline Spiropyran with Aluminum Ions. Retrieved from [Link]

Sources

- 1. 2-NITROPYRIDIN-4-OL | CAS 101654-28-8 [matrix-fine-chemicals.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-NITRO-4-PYRIDINOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. aksci.com [aksci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 2-Nitropyridin-4-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitropyridin-4-ol (IUPAC name: 2-nitro-1H-pyridin-4-one), a crucial heterocyclic compound with applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in a range of common laboratory solvents. The document delves into the theoretical principles governing solubility, detailed experimental protocols for both qualitative and quantitative assessment, and predictive analysis based on the molecule's structural attributes. This guide is designed to be a self-contained resource, enabling users to generate reliable solubility data and make informed decisions in their research endeavors.

Introduction: The Significance of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior and utility in various scientific contexts. For researchers in drug discovery, a compound's solubility directly impacts its bioavailability, formulation development, and the design of effective delivery systems. In chemical synthesis, understanding solubility is paramount for reaction optimization, purification strategies like crystallization and extraction, and chromatographic analysis.[1]

2-Nitropyridin-4-ol, a substituted pyridine derivative, presents a unique combination of functional groups—a nitro group and a hydroxyl group on a pyridine ring—that create a complex interplay of intermolecular forces. This guide will explore how these structural features are predicted to influence its solubility in solvents of varying polarities.

Theoretical Framework: Predicting the Solubility of 2-Nitropyridin-4-ol

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. The solubility of 2-Nitropyridin-4-ol is dictated by the balance of its polar and non-polar characteristics.

Molecular Structure and Polarity:

2-Nitropyridin-4-ol possesses both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitro group and the pyridine nitrogen). The presence of the electronegative nitro group and the hydroxyl group induces a significant dipole moment, rendering the molecule polar.

-

Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding with protic solvents (e.g., water, alcohols).

-

Dipole-Dipole Interactions: The polar nature of the molecule allows for dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO).

-

Aromatic Stacking: The pyridine ring can engage in π-π stacking interactions, which may contribute to its solubility in aromatic solvents.

Tautomerism:

It is important to note that 2-Nitropyridin-4-ol can exist in tautomeric equilibrium with 2-nitro-1H-pyridin-4-one. The predominant form will influence its physical properties, including solubility. For the purpose of this guide, we will consider the properties arising from this tautomeric mixture.

Predictive Solubility Analysis:

Based on its structure, we can make the following qualitative predictions:

-

High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functional groups.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol, due to hydrogen bonding capabilities. Water solubility is expected to be limited due to the presence of the relatively non-polar pyridine ring.

-

Low to Negligible Solubility: Predicted in non-polar solvents like hexane and toluene, as the energetic cost of disrupting the solvent-solvent interactions would be too high.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise and reliable solubility data, experimental determination is essential. The following protocols are provided as a guide for researchers.

Materials and Safety Precautions

Materials:

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Glass vials with screw caps

-

Syringe filters (0.45 µm)

Safety:

-

Always consult the Safety Data Sheet (SDS) for 2-Nitropyridin-4-ol and all solvents before use.[2][3][4][5][6]

-

Handle 2-Nitropyridin-4-ol in a well-ventilated area or a chemical fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of 2-Nitropyridin-4-ol to a small test tube or vial.

-

Add 1 mL of the chosen solvent in small portions.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.[1]

-

Visually inspect the solution for the presence of undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

Quantitative Solubility Determination: The Equilibrium Solubility Method

This method determines the thermodynamic equilibrium solubility of the compound.

Protocol:

-

Add an excess amount of 2-Nitropyridin-4-ol to a known volume of the solvent in a sealed vial.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed for the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 2-Nitropyridin-4-ol in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility by taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination process.

Caption: Workflow for the Equilibrium Solubility Determination Method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 2-Nitropyridin-4-ol in Common Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water | Polar Protic | Low | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| DMSO | Polar Aprotic | High | To be determined |

| DMF | Polar Aprotic | High | To be determined |

| Toluene | Non-polar | Low | To be determined |

| Hexane | Non-polar | Negligible | To be determined |

Interpreting the Results:

The experimental data should be analyzed in the context of the theoretical principles discussed earlier. For instance, a high solubility in DMSO would be consistent with the polar nature of 2-Nitropyridin-4-ol and the strong hydrogen bond accepting capability of the solvent. Conversely, poor solubility in hexane would confirm the dominance of polar interactions within the solute that cannot be overcome by the weak van der Waals forces of the non-polar solvent.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 2-Nitropyridin-4-ol. By combining theoretical predictions with detailed experimental protocols, researchers can generate the critical data needed to advance their work in drug development and chemical synthesis. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of organic compounds, empowering scientists to overcome the challenges associated with limited pre-existing data.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

Sources

physical and chemical characteristics of 4-Hydroxy-2-nitropyridine

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydroxy-2-nitropyridine

Introduction

Within the landscape of pharmaceutical and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored functions. Among these, the hydroxynitropyridine family is of particular interest to researchers and drug development professionals. These compounds are versatile intermediates, leveraging the distinct electronic properties of the electron-withdrawing nitro group and the electron-donating hydroxyl group to facilitate a wide range of synthetic transformations.[1][2]